Bienvenue dans la boutique en ligne BenchChem!

2-(Chloromethyl)cyclopropane-1-carboxylic acid

Lipophilicity Drug design Physicochemical profiling

2-(Chloromethyl)cyclopropane-1-carboxylic acid (CAS 1779806-94-8, molecular formula C₅H₇ClO₂, molecular weight 134.56 g/mol) is a bifunctional cyclopropane building block bearing a carboxylic acid and a reactive chloromethyl handle. The compound belongs to the class of small-ring halogenated carboxylic acids used extensively as intermediates in medicinal chemistry and agrochemical synthesis.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
Cat. No. B7964284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)cyclopropane-1-carboxylic acid
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)CCl
InChIInChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
InChIKeyUTMFMZALCNUPDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)cyclopropane-1-carboxylic acid: Key Identifiers and Core Properties for Sourcing Decisions


2-(Chloromethyl)cyclopropane-1-carboxylic acid (CAS 1779806-94-8, molecular formula C₅H₇ClO₂, molecular weight 134.56 g/mol) is a bifunctional cyclopropane building block bearing a carboxylic acid and a reactive chloromethyl handle [1]. The compound belongs to the class of small-ring halogenated carboxylic acids used extensively as intermediates in medicinal chemistry and agrochemical synthesis . Its computed XLogP3-AA of 0.7 and predicted pKa of 4.49±0.11 position it as a moderately lipophilic, ionizable scaffold with aqueous solubility advantages over ester-protected analogs [1].

Why 2-(Chloromethyl)cyclopropane-1-carboxylic acid Cannot Be Directly Replaced with the Bromo Analog or Ester Derivatives


In-class compounds such as 2-(bromomethyl)cyclopropane-1-carboxylic acid or the corresponding methyl ester share the cyclopropane core but exhibit critically divergent physicochemical and reactivity profiles [1]. The bromo analog displays an XLogP3 of 0.9 versus the target compound's 0.7—a ~0.2 log unit difference that corresponds to approximately 1.6-fold higher lipophilicity, which can significantly alter partitioning behavior in biphasic reactions, chromatographic purification, and biological permeability [1][2]. Furthermore, the C–Br bond is substantially more labile in nucleophilic substitution than C–Cl, leading to faster but less controllable reactivity that risks over-alkylation or premature consumption in multi-step sequences [3]. Ester derivatives lack the free carboxylic acid functionality needed for direct conjugation, salt formation, or acid-catalyzed transformations, requiring additional hydrolysis steps that introduce yield losses and purification burden [4]. These differences render simple molar substitution of the target compound with a closely related analog non-trivial and often counterproductive in established synthetic routes.

2-(Chloromethyl)cyclopropane-1-carboxylic acid: Quantified Differentiation vs. the Bromo Analog for Informed Procurement


Lipophilicity Advantage: XLogP3 0.7 vs. 0.9 for the Bromo Analog Provides a Quantifiable Solubility and Partitioning Edge

The target compound's computed XLogP3-AA of 0.7 represents a 0.2 log unit lower lipophilicity compared to the bromo analog's XLogP3 of 0.9 [1][2]. This difference equates to approximately 1.6-fold higher aqueous affinity for the chloromethyl derivative, favoring aqueous reaction conditions, reverse-phase chromatographic resolution, and compliance with Lipinski-like drug-likeness thresholds [1].

Lipophilicity Drug design Physicochemical profiling

Controlled Reactivity: Chloromethyl Leaving Group Provides Superior Selectivity Over Bromomethyl in Nucleophilic Substitution

The leaving-group reactivity order is well established: fluoride << chloride < bromide < iodide [1]. The bromomethyl analog undergoes nucleophilic displacement significantly faster than the chloromethyl target, a reactivity gap that can lead to uncontrolled poly-substitution, premature consumption of the intermediate, or reduced chemoselectivity in the presence of competing electrophilic sites [1]. The chloromethyl group offers a moderated reactivity profile, enabling cleaner stepwise functionalization in complex synthetic sequences .

Synthetic methodology Nucleophilic substitution Reaction selectivity

Purity and Analytical Documentation: NLT 98% with Full Characterization Package vs. 95% Standard for the Bromo Analog

The target compound is commercially available at NLT 98% purity with accompanying MSDS, NMR, HPLC, and LC-MS documentation from specialized fine-chemical suppliers . In contrast, the bromo analog (rac-(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid, trans) is routinely offered at 95% purity with more limited analytical documentation . This 3% minimum purity differential reduces the burden of pre-use purification and increases lot-to-lot reproducibility .

Chemical procurement Analytical quality control Purity specification

Free Carboxylic Acid Functionality: pKa 4.49 Enables Direct Salt Formation and Bioconjugation Without Deprotection

The target compound exhibits a predicted pKa of 4.49±0.11 for the carboxylic acid group, slightly more acidic than unsubstituted cyclopropane carboxylic acid (pKa 4.65) [1]. This acidity supports direct salt formation with amine bases, pH-dependent extraction protocols, and amide bond formation via standard coupling reagents without the need for ester hydrolysis steps required by the methyl ester analog [2].

Salt formation Bioconjugation Acid-base chemistry

Where 2-(Chloromethyl)cyclopropane-1-carboxylic acid Delivers Definitive Procurement Value: Evidence-Backed Use Cases


Medicinal Chemistry: Construction of Cyclopropane-Containing Drug Candidates with Controllable Derivatization

The combination of a free carboxylic acid (pKa 4.49) and a chloromethyl handle allows sequential functionalization: the acid can be amidated or esterified first, followed by nucleophilic displacement of chloride under mild conditions . This orthogonality is critical for building cyclopropane-containing scaffolds found in FDA-approved drugs targeting CNS, cardiovascular, and anti-inflammatory pathways .

Agrochemical Intermediate Synthesis: Balanced Reactivity for Selective Esterification and Cross-Coupling

The chloromethyl group's moderated reactivity relative to the bromo analog reduces the risk of premature displacement during esterification of the carboxylic acid, a common requirement in pyrethroid and other cyclopropane carboxylate insecticide syntheses . The XLogP3 of 0.7 also facilitates aqueous workup of intermediates, improving process mass intensity .

Analytical Reference and Impurity Profiling: High-Purity Material with Certified Documentation

With NLT 98% purity and comprehensive analytical characterization (NMR, HPLC, LC-MS), the target compound serves as a reliable reference standard for impurity tracking in process chemistry and for method validation in quality control environments . This documentation package surpasses the typical 95% purity / limited documentation offering for the bromo analog .

Quote Request

Request a Quote for 2-(Chloromethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.